molecular formula C6H10O B153406 3-Hexyn-2-OL CAS No. 109-50-2

3-Hexyn-2-OL

Cat. No. B153406
CAS RN: 109-50-2
M. Wt: 98.14 g/mol
InChI Key: IFCAMPHNVKBSTF-UHFFFAOYSA-N
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Description

3-Hexyn-2-ol is a compound that is structurally related to various oligo(3-hexylthiophene)s and other hexynol derivatives. While the provided papers do not directly discuss 3-hexyn-2-ol, they do provide insights into similar compounds which can be used to infer some of the characteristics and behaviors that 3-hexyn-2-ol may exhibit.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For example, the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a flavoring agent, was achieved starting from methyl 2-hydeoxy-3-butenoate and involved isomerization and self-condensation steps . Similarly, oligomers with hydroxyalkanoic acid side chains were synthesized using Noyori hydrogenation and coupling under specific conditions . These methods could potentially be adapted for the synthesis of 3-hexyn-2-ol.

Molecular Structure Analysis

The molecular structure and conformation of compounds similar to 3-hexyn-2-ol have been studied using techniques like microwave spectroscopy and quantum chemistry . For instance, 4-hexyn-3-ol was found to have a low barrier to internal rotation, which could be indicative of the flexibility in the molecular structure of 3-hexyn-2-ol as well . Additionally, the conformational effects in 3-hexyn-1,6-diol due to intramolecular OH/π interactions suggest that 3-hexyn-2-ol may also exhibit specific conformations influenced by similar interactions .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 3-hexyn-2-ol can be inferred from their behavior in various reactions. For example, oligo(3-hexylthiophene)s can undergo reversible conversions between different polymorphs, which may be relevant to the reactivity of 3-hexyn-2-ol in solid-state transformations . The synthesis of oligothiophenes and oligothienoquinonoids in head-to-head orientation also provides insights into the types of chemical reactions that 3-hexyn-2-ol might participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of 3-hexyn-2-ol. Oligo(3-hexylthiophene)s exhibit different melting temperatures and crystallization rates for their polymorphs, which could be relevant to the thermal properties of 3-hexyn-2-ol . The solubility and water sorption characteristics of synthetic polysaccharides with hydroxyl groups in their repeating units may also provide insights into the solubility and hygroscopic properties of 3-hexyn-2-ol .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Hexyn-2-ol and its isomers have been synthesized from sodium-acetylide in liquid ammonia, demonstrating the versatility in producing various alcohols with different configurations (Hatanaka, Hamada, & Ohno, 1961).
  • The compound has been used in the resolution of racemic mixtures, showing its utility in chiral chemistry. For example, the resolution of 5-hexyn-3-ol was achieved by high-performance chromatography (Roy & Deslongchamps, 1985).

Molecular Spectroscopy

  • The microwave spectrum of 4-hexyn-3-ol was recorded, offering insights into the conformational analysis of the molecule. This study is important for understanding the molecular structure and internal rotation dynamics (Eibl, Stahl, Kleiner, & Nguyen, 2018).

Catalysis and Organic Synthesis

  • In organic synthesis, 3-hexyne has been shown to act as a spectator ligand in nickel-catalyzed reactions. This reveals its potential role in facilitating selective formation of complex organic compounds (Kimura, Tatsuyama, Kojima, & Tamaru, 2007).
  • The compound has also been involved in studies of thermal and structural characteristics of organic materials, such as oligo(3-hexylthiophene)s, providing valuable information for materials science applications (Koch, Heeney, & Smith, 2013).

Aroma and Flavor Chemistry

Atmospheric Chemistry

  • The reactions of related compounds in the atmosphere, such as the study of hydroxyaldehyde products from hydroxyl radical reactions, provide insights into environmental chemistry and the impact of organic compounds in the air (Reisen, Aschmann, Atkinson, & Arey, 2003).

Biochemical Applications

Safety And Hazards

3-Hexyn-2-ol is classified as a flammable liquid and vapor, and it is very toxic to aquatic life . It is recommended to avoid breathing its vapors, mist, or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The current outlook of the 3-Hexyn-2-ol market is positive, and it is expected to witness significant growth in the coming years . The increasing demand for pharmaceuticals and agrochemicals, where 3-Hexyn-2-ol is extensively used, is one of the primary factors driving the growth of the market . Furthermore, the constant innovation in manufacturing processes and advancements in technology are likely to provide further growth opportunities for the market in the future .

properties

IUPAC Name

hex-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCAMPHNVKBSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875614
Record name 3-HEXYN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hexyn-2-OL

CAS RN

109-50-2
Record name 3-Hexyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexyn-2-ol
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Record name 3-Hexyn-2-ol
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Record name 3-HEXYN-2-OL
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Record name Hex-3-yn-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
MJ Kim, IS Lee, N Jeong, YK Choi - The Journal of Organic …, 1993 - ACS Publications
Materials and Methods. 2, 5-Hexanediol, 3-hexyne-2, 5-diol, vinyl acetate, tosyl chloride, and anhydrous ethylene glycol were obtained from Aldrich. Lipase AK from Pseudomonas sp.(…
Number of citations: 49 pubs.acs.org
GJ Angara, E McNelis - Tetrahedron letters, 1991 - Elsevier
… For example, 3-hexyn-2-ol ( 1 ) was converted to (Z)-4-iodo-4-hexen-3-one ( 2 ) in 85–95% yields with an equimolar quantity of NIS and tenth molar (hydroxy (toxyloxy) iodo) benzene ( …
Number of citations: 42 www.sciencedirect.com
Y Ono, Y Sugihara, A Ishii, J Nakayama - Bulletin of the Chemical …, 2003 - journal.csj.jp
… 2,5,5-Trimethyl-3-hexyn-2-ol was successively treated with NaH and SCl2 in Et2O to provide 3-t-butyl-4-chloro5,5-dimethyl-5H-1,2-oxathiole (1b), a class of α,β-unsaturated sulfenic …
Number of citations: 8 www.journal.csj.jp
JE Byrd - Journal of Molecular Catalysis, 1983 - Elsevier
… Although they form the corresponding catalyst and intermediate, the alkynes 3-pentyn-2-ol and 3-hexyn-2-ol do not undergo the Hg(II)-catalyzed reactions because of the low solubility …
Number of citations: 2 www.sciencedirect.com
WE Willy, WE Thiessen - The Journal of Organic Chemistry, 1970 - ACS Publications
… The previously known 5-methyl-3-hexyn-2-ol (l)6 was identified by inspection of its ir and nmr … 1 (5-methyl-3-hexyn-2-ol): nmr (CDCls) 1.15 (d, 6, / = …
Number of citations: 6 pubs.acs.org
JW Wilson, VS Stubblefield - Journal of the American Chemical …, 1968 - ACS Publications
… Dimethyl-3-hexyn-2-ol was prepared by a Grignard reaction modeled after the procedure of … The crude 5,5-dimethyl-3-hexyn-2-ol (41 g, 0.325 mol) described above was dissolved in 63 …
Number of citations: 26 pubs.acs.org
Y Kobayashi, K Yamaguchi, M Morita - Tetrahedron, 2018 - Elsevier
Allylic substitution of secondary γ,γ-disubstituted allylic picolinates with ArMgBr-based copper reagents was applied to the synthesis of LY426965. Reduction of (R)-6-(PMB-oxy)-3-hexyn…
Number of citations: 5 www.sciencedirect.com
O Hamed, PM Henry, C Thompson - The Journal of Organic …, 1999 - ACS Publications
… (R)-3-Hexyn-2-ol was prepared by the reduction of 3-hexyn-2-one with (alpine-borane) reagent. A sample of 3b was prepared in 66% ee by reduction of the triple bond with Lindlar …
Number of citations: 69 pubs.acs.org
P Panneerselvam, A Senapati, U Kumar, L Sharma… - 3 Biotech, 2019 - Springer
… peptides (ericin, subtilin, surfactin, iturin, bacilysin, subtilosin, fengycin and bacillomycin), volatiles (dimethyl disulphide, methyl-Furan, acetic acid, Z-1,3-pentadiene and 3-hexyn-2-ol) …
Number of citations: 27 link.springer.com
HA Watson, AJ Fielding, KJ Hale - Chemical Communications, 2021 - pubs.rsc.org
… Having secured this excellent result in PhMe at −50 C, we next decided to use near identical experimental conditions to acquire the α-stannylvinyl radical 9 from 3-hexyn-2-ol (8). In this …
Number of citations: 1 pubs.rsc.org

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